molecular formula C12H9ClF3N3S B2543175 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine CAS No. 2059278-73-6

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine

Cat. No.: B2543175
CAS No.: 2059278-73-6
M. Wt: 319.73
InChI Key: ZEYUXSQTALFLFR-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine is a chemical compound known for its utility in various fields of science and industry. This compound is characterized by a complex structure featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, a cyclopropyl group attached to a thiazole ring, and an amine group. The unique arrangement of these functional groups imparts distinctive chemical properties, making it a subject of interest in synthetic chemistry and biomedical research.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3S/c13-8-3-6(12(14,15)16)4-17-10(8)9-5-20-11(19-9)18-7-1-2-7/h3-5,7H,1-2H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYUXSQTALFLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : The synthesis begins with the chlorination of 2-aminopyridine to produce 3-chloro-2-aminopyridine. This can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions.

  • Step 2:

  • Step 3: : To form the thiazole ring, the chlorinated trifluoromethylpyridine intermediate undergoes cyclization with a cyclopropyl thiourea in the presence of a base, such as sodium ethoxide.

  • Step 4: : The final product, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine, is isolated through recrystallization or chromatography.

Industrial Production Methods

Industrial production typically scales up the laboratory synthesis by optimizing reaction conditions, such as temperature, pressure, and solvent use, to ensure maximum yield and purity. Catalysts and automated reaction controls may also be employed to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Substitution Reactions: : The compound's chlorinated and trifluoromethyl groups make it susceptible to nucleophilic aromatic substitution reactions.

  • Oxidation and Reduction: : The presence of the amine group allows it to participate in redox reactions, modifying the electronic properties of the compound.

  • Coupling Reactions: : The thiazole and pyridine rings can undergo various coupling reactions, such as Suzuki or Heck coupling, expanding its utility in organic synthesis.

Common Reagents and Conditions

  • Nucleophiles: : Common nucleophiles for substitution include amines, thiols, and alcohols.

  • Oxidizing Agents: : Potassium permanganate or hydrogen peroxide can be used for oxidation.

  • Reducing Agents: : Lithium aluminum hydride or sodium borohydride are typical reducing agents.

  • Catalysts: : Palladium or nickel catalysts are often employed in coupling reactions.

Major Products Formed

The products formed depend on the type of reaction:

  • Substitution: : Introduction of new functional groups replacing the chlorine atom.

  • Oxidation: : Formation of nitro or sulfoxide derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine serves as an intermediate in the synthesis of more complex molecules, particularly those with pharmacological interest.

Biology

In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its structural analogy to biologically active molecules.

Medicine

Industry

In the industrial sector, it can be utilized in the synthesis of specialty chemicals, agricultural chemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structural elements allow it to fit into the active sites of these biomolecules, inhibiting or modulating their activity. The chlorine and trifluoromethyl groups contribute to its binding affinity and specificity, while the cyclopropyl and thiazole rings add rigidity and stability to the molecule.

Comparison with Similar Compounds

Similar compounds include other pyridine-thiazole derivatives and trifluoromethyl-substituted heterocycles. Compared to these analogs, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine stands out due to its combination of a cyclopropyl group with a chlorinated pyridine, which enhances its chemical reactivity and biological activity.

List of Similar Compounds

  • 2-(Trifluoromethyl)pyridine derivatives.

  • N-Cyclopropyl-thiazol-2-amines.

  • Chloropyridine-thiazole compounds.

This detailed examination of this compound reveals its significance across various scientific and industrial domains, making it a compound of considerable interest.

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